Sub-Nanomolar ALK Affinity vs. Chloro-Analog's PI3Kδ Activity Defines Kinase Selectivity
The target compound exhibits a binding affinity (Ki) of 0.360 nM for wild-type human recombinant ALK kinase domain [1]. Its closest commercially available analog, 4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol (CAS 1820706-19-1), instead shows an IC50 of 374 nM for inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [2]. This represents a >1000-fold difference in potency and a distinct kinase selectivity profile.
| Evidence Dimension | Kinase Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 0.360 nM |
| Comparator Or Baseline | 4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol: IC50 = 374 nM |
| Quantified Difference | >1000-fold difference in potency; distinct kinase targets (ALK vs. PI3Kδ) |
| Conditions | Target: Recombinant ALK kinase domain; Comparator: PI3Kδ-mediated AKT phosphorylation in Ri-1 cells |
Why This Matters
This quantitative data confirms that the fluoro-substituted target compound is a potent ALK inhibitor, while the chloro-analog is a relatively weak PI3Kδ modulator, making them unsuitable for interchangeable use in ALK-focused research.
- [1] BindingDB. Affinity Data for BDBM50018824: Ki = 0.360 nM for wild type human recombinant ALK kinase domain. View Source
- [2] BindingDB. Affinity Data for BDBM50394897: IC50 = 374 nM for inhibition of human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. View Source
